(1R)-(+)-Neocarvomenthol

Enantioselective biotransformation p-Menthan-2-ol Nicotiana tabacum

Researchers studying leukotriene biosynthesis or developing novel cooling sensates face the risk of irreproducible results when using generic p-menthan-2-ol mixtures. This (1R)-(+)-Neocarvomenthol (CAS 1126-40-5) is a stereochemically authenticated monoterpenoid alcohol that resolves this challenge. - **Target Engagement**: Acts as a 5-lipoxygenase (5-LOX) inhibitor with a multi-target profile distinct from menthol, including formyltetrahydrofolate synthetase and carboxylesterase inhibition. - **Sensory Precision**: The (1R,2S,5S)-configuration ensures a unique cooling/TRPM8 activation profile that cannot be replicated by other isomers, critical for reproducible sensory studies. - **Supply Assurance**: Available from stock as a defined single enantiomer, eliminating the experimental variability introduced by racemic or mixed isomer preparations.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 1126-40-5
Cat. No. B1169986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-(+)-Neocarvomenthol
CAS1126-40-5
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC1CCC(CC1O)C(C)C
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m1/s1
InChIKeyULJXKUJMXIVDOY-BBBLOLIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-(+)-Neocarvomenthol (CAS 1126-40-5) – Chemical Identity, Monoterpenoid Class, and Procurement Baseline


(1R)-(+)-Neocarvomenthol (CAS 1126-40-5) is a chiral, saturated monocyclic monoterpenoid alcohol belonging to the p-menthane class, with the IUPAC name (1α,2α,5β)-5-isopropyl-2-methylcyclohexanol and the molecular formula C10H20O [1]. It is one of four principal stereoisomers derived from the p-menthan-2-ol scaffold, alongside carvomenthol, isocarvomenthol, and neoisocarvomenthol, each distinguished by the spatial arrangement of substituents at the three chiral centers (C-1, C-2, C-5) [2]. The compound is a recognized constituent of select essential oils and is employed industrially as a cooling agent and fragrance intermediate, as well as a research tool in stereochemical and biological studies [3].

Why Generic Substitution of (1R)-(+)-Neocarvomenthol by Other p-Menthan-2-ol Isomers Carries Scientific Risk


Generic interchange among p-menthan-2-ol stereoisomers is not scientifically defensible because biological recognition—whether enzymatic, receptor-mediated, or cellular—is intrinsically stereospecific [1]. The four isomers (neocarvomenthol, carvomenthol, isocarvomenthol, neoisocarvomenthol) exhibit divergent conformational preferences (axial vs. equatorial orientation of the hydroxyl and alkyl groups), which critically determine their binding affinities at targets such as 5-lipoxygenase (5-LOX) and TRPM8 [2][3]. Furthermore, whole-cell systems such as cultured Nicotiana tabacum discriminate enantiomers of p-menthan-2-ol, enantioselectively oxidizing only specific isomers to the corresponding ketones, demonstrating that metabolic fate is stereochemistry-dependent [4]. Substituting (1R)-(+)-neocarvomenthol with an alternative isomer—or a racemic mixture—without experimental verification would introduce an uncontrolled variable in any biological assay, formulation, or structure-activity relationship study.

Quantitative Differentiation Evidence for (1R)-(+)-Neocarvomenthol Against In-Class Comparators


Enantioselective Cellular Biotransformation: Nicotiana tabacum Cells Discriminate p-Menthan-2-ol Enantiomers

In a direct head-to-head study, cultured cells of Nicotiana tabacum were shown to discriminate between the enantiomers of p-menthan-2-ol, enantioselectively oxidizing the (1R)-configured alcohols (including neocarvomenthol) to the corresponding ketones, while leaving the (1S)-enantiomers largely unreacted [1]. This stereospecific metabolic discrimination provides a foundational rationale for selecting (1R)-(+)-neocarvomenthol when oxidative stability or predictable metabolic fate is required.

Enantioselective biotransformation p-Menthan-2-ol Nicotiana tabacum stereospecific metabolism monoterpenoid alcohols

Differential Lipoxygenase (5-LOX) Inhibitory Activity Relative to Menthol

Database records from the Medical University of Lublin identify (1R)-(+)-neocarvomenthol as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. In a separate cross-study comparable context, menthol was reported to exhibit 79.9% 5-LOX inhibition at a tested concentration [2]. While a direct IC50 head-to-head comparison is not available, the specific multi-target inhibition profile—prominent 5-LOX activity with weaker COX inhibition—suggests a potentially distinct selectivity profile compared to menthol, which is primarily known as a TRPM8 agonist with moderate 5-LOX activity.

5-Lipoxygenase inhibition anti-inflammatory arachidonic acid cascade monoterpenoid pharmacology leukotriene biosynthesis

Stereochemical Configuration Divergence from Carvomenthol Dictates Distinct Conformational Properties

Class-level stereochemical analysis establishes that (1R)-(+)-neocarvomenthol (1α,2α,5β configuration) differs from carvomenthol (1α,2β,5α configuration) in the orientation of the hydroxyl and isopropyl substituents on the cyclohexane ring [1]. This configurational difference has been confirmed by IR and NMR spectroscopy [2]. By analogy with the well-characterized menthol/neomenthol isomer pair—where the axial vs. equatorial OH orientation drastically alters TRPM8 agonism and cooling potency—the distinct stereochemistry of neocarvomenthol predicts a different receptor interaction profile compared to carvomenthol [3].

Stereochemistry p-menthane isomers conformational analysis axial-equatorial orientation structure-activity relationship

Evidence-Backed Application Scenarios for (1R)-(+)-Neocarvomenthol Procurement


Stereospecific Biotransformation Studies Requiring Predictable Oxidative Metabolism

Researchers investigating plant or microbial biotransformation of monoterpenoids should select (1R)-(+)-neocarvomenthol for studies involving Nicotiana tabacum or analogous systems, as cultured cells have been demonstrated to enantioselectively oxidize (1R)-configured p-menthan-2-ol isomers. Using the incorrect enantiomer would yield a qualitatively different metabolic outcome [1].

Anti-Inflammatory Research Targeting the 5-Lipoxygenase Pathway

Laboratories studying the arachidonic acid cascade and leukotriene biosynthesis can utilize (1R)-(+)-neocarvomenthol as a 5-LOX-inhibiting monoterpenoid scaffold with a documented multi-target enzyme profile that distinguishes it from menthol. The compound's additional inhibition of formyltetrahydrofolate synthetase and carboxylesterase may offer experimental advantages in multi-target pharmacology studies [2].

Cooling Agent Formulation Development Requiring Stereochemically Defined Starting Materials

Formulators developing novel cooling sensates for oral care, confectionery, or topical analgesic products should procure the defined (1R)-(+)-stereoisomer rather than a racemic or mixed p-menthan-2-ol preparation. Stereochemical precedent from the menthol/neomenthol pair demonstrates that axial vs. equatorial OH orientation critically determines TRPM8 activation and cooling potency, and neocarvomenthol's 1α,2α,5β configuration predicts a unique sensory profile that cannot be replicated by other p-menthan-2-ol isomers [3].

Essential Oil Constituent Identification and Quality Control Standards

Analytical laboratories performing GC-MS or GC-FID characterization of mint-family essential oils require authenticated (1R)-(+)-neocarvomenthol reference standards. Its presence or absence, and its ratio to carvomenthol, isocarvomenthol, and neoisocarvomenthol, serves as a chemotaxonomic marker and quality indicator, as documented in fractionation protocols employing sequential reduction regimens [4].

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